Decane, 1,1'-[methylenebis(oxy)]bis-
Description
Structurally, it belongs to the class of compounds with the general formula R-O-CH₂-O-R', where R and R' are alkyl chains.
Key structural features include:
Properties
CAS No. |
65767-41-1 |
|---|---|
Molecular Formula |
C21H44O2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-(decoxymethoxy)decane |
InChI |
InChI=1S/C21H44O2/c1-3-5-7-9-11-13-15-17-19-22-21-23-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
MIBVRIDSRVAIDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCOCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of decanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of Decane, 1,1’-[methylenebis(oxy)]bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Decane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound can be used as a model molecule to study the behavior of ethers in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of ether metabolism.
Medicine
While not commonly used directly in medicine, derivatives of Decane, 1,1’-[methylenebis(oxy)]bis- can be explored for potential pharmaceutical applications. Its ability to form stable complexes with other molecules makes it a candidate for drug delivery systems.
Industry
In the industrial sector, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a lubricant and a plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of Decane, 1,1’-[methylenebis(oxy)]bis- involves its ability to interact with various molecular targets through its ether linkages. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in different environments. The methylene bridge provides flexibility, allowing the compound to adapt to different molecular conformations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
The following table compares Decane, 1,1'-[methylenebis(oxy)]bis- with its shorter-chain analogs and aromatic derivatives:
Key Observations:
Toxicological and Genotoxicity Profiles
Butane, 1,1'-[methylenebis(oxy)]bis- (CAS 2568-90-3)
- Genotoxicity: Bacterial reverse mutation assays (Salmonella strains) showed mixed results:
- 3.9-fold increase in TA98 revertants (without S9 activation) .
- No mutagenicity observed in mammalian cell gene mutation assays (OECD TG 476) . Overall classification: Not mutagenic based on weight-of-evidence .
- Developmental Toxicity: Predicted negative using CAESAR v2.1.7 .
Hexane, 1,1'-[methylenebis(oxy)]bis- (CAS 54815-12-2)
- Limited toxicological data available; however, its structural similarity to butane analogs suggests comparable low systemic toxicity .
Decane, 1,1'-[methylenebis(oxy)]bis-
- Expected to follow trends observed in shorter-chain analogs.
- Potential for reduced volatility and slower metabolic clearance due to longer alkyl chains.
Physicochemical Properties
Notes:
Metabolic and Environmental Behavior
- Metabolism: Shorter-chain analogs (e.g., butane derivatives) undergo hydrolysis to form aldehydes and alcohols, mediated by esterases or acidic environments .
- Environmental Persistence: Longer-chain analogs (e.g., decane) are expected to persist longer in soil and sediments due to reduced biodegradation rates .
Biological Activity
Decane, 1,1'-[methylenebis(oxy)]bis- (commonly referred to as DBMO) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.
- Chemical Formula : C20H42O2
- Molecular Weight : 314.57 g/mol
- CAS Number : 335403-19-5
Biological Activity Overview
The biological activity of DBMO has been investigated in various contexts, particularly focusing on its effects on cellular processes and potential therapeutic applications. Key areas of research include:
- Enzyme Inhibition : DBMO has shown capabilities in inhibiting specific enzymes, which can modulate metabolic pathways.
- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling and responses.
- Antimicrobial Properties : Preliminary studies suggest that DBMO exhibits antimicrobial activity against certain bacterial strains.
The mechanisms through which DBMO exerts its biological effects include:
- Enzyme Interaction : DBMO may bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : By interacting with cell surface receptors, DBMO can influence downstream signaling cascades that affect cell proliferation and differentiation.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of DBMO against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
-
Toxicity Assessment :
- Toxicological evaluations revealed that DBMO exhibited low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential pharmaceutical applications.
-
Enzyme Inhibition Studies :
- Research demonstrated that DBMO inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for neuroprotective strategies in conditions like Alzheimer's disease.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
